molecular formula C9H12O3 B1597672 2-Oxaspiro[4.5]decane-1,3-dione CAS No. 6051-25-8

2-Oxaspiro[4.5]decane-1,3-dione

Cat. No. B1597672
CAS RN: 6051-25-8
M. Wt: 168.19 g/mol
InChI Key: MIASZRJCZPRMBI-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decane-1,3-dione is a chemical compound with the CAS Number: 6051-25-8 . It has a linear formula of C9H12O3 . The molecular weight of this compound is 168.19 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Oxaspiro[4.5]decane-1,3-dione is 1S/C9H12O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Oxaspiro[4.5]decane-1,3-dione has a molecular weight of 168.19 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Enhanced Reactivity in Castagnoli-Cushman Reaction

2-Oxaspiro[4.5]decane-1,3-dione derivatives exhibit enhanced reactivity in the Castagnoli-Cushman reaction with imines. This reaction is significant in organic synthesis, particularly for cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione, which display a broad substrate scope (Rashevskii et al., 2020).

Structural Analysis and Conformation

The structural analysis of various 2-Oxaspiro[4.5]decane-1,3-dione derivatives reveals different conformations, as seen in compounds like 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione. These analyses are crucial for understanding molecular interactions and hydrogen bonding patterns, which have implications in material science and pharmaceuticals (Zukerman-Schpector et al., 1999).

Synthesis and Crystal Structures

The synthesis and crystal structures of 2-Oxaspiro[4.5]decane-1,3-dione derivatives are studied for their potential applications in material science and drug design. For instance, compounds like 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its derivatives have been synthesized, with their structures determined using single crystal X-ray crystallography (Jiang & Zeng, 2016).

Anticonvulsant Activity

Some derivatives of 2-Oxaspiro[4.5]decane-1,3-dione, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione, have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds are studied for potential applications in the treatment of neurological disorders (Obniska et al., 2006).

Muscarinic Receptor Binding Affinity

2-Oxaspiro[4.5]decane-1,3-dione derivatives are also explored for their muscarinic receptor binding affinity. Studies on compounds like 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones indicate potential applications in developing muscarinic agonists, which are relevant in treating various neurological conditions (Ishihara et al., 1992).

Nicholas Reaction in Synthesis

The Nicholas reaction, a key chemical synthesis method, is used to create 1-oxaspiro[4.4]nonane and related structures from 2-Oxaspiro[4.5]decane-1,3-dione derivatives. This synthesis is important in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Mukai et al., 2002).

Antimicrobial Applications

N-Halamine-coated cotton utilizing 2-Oxaspiro[4.5]decane-1,3-dione derivatives demonstrates antimicrobial properties, indicating potential applications in healthcare and sanitation. This innovative approach combines organic synthesis with material science to develop products with enhanced biocidal activities (Ren et al., 2009).

Safety And Hazards

According to its Safety Data Sheet, 2-Oxaspiro[4.5]decane-1,3-dione is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is recommended .

Future Directions

Spiro compounds like 2-Oxaspiro[4.5]decane-1,3-dione are often used in drug discovery projects . They are of interest due to their favorable physicochemical parameters, such as Lipinski’s rule of five (RO5), the high Fsp3 character, and the use of bioisosteric heterocycles instead of aromatic rings .

properties

IUPAC Name

2-oxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIASZRJCZPRMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371834
Record name 2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[4.5]decane-1,3-dione

CAS RN

6051-25-8
Record name 2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxaspiro[4.5]decane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CS Für, EJ Horváth, Á Szigetvári… - Letters in Organic …, 2021 - ingentaconnect.com
An extended compound library of spiro[cycloalkane-pyridazinones] with a high Fsp3 character is targeted. There are two possibilities to improve the physicochemical parameters of a …
Number of citations: 2 www.ingentaconnect.com
CS Für, G Riszter, J Gerencsér… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Nowadays, in course of the drug design and discovery much attention is paid to the physicochemical parameters of a drug candidate, in addition to their biological activity. …
Number of citations: 4 www.ingentaconnect.com
C Sepsey Für, H Bölcskei - Chemistry, 2020 - mdpi.com
The large originator pharmaceutical companies need more and more new compounds for their molecule banks, because high throughput screening (HTS) is still a widely used method …
Number of citations: 4 www.mdpi.com
CS Fur, EJ Horvath, A Szigetvari… - LETTERS IN …, 2021 - … PUBL LTD EXECUTIVE STE Y-2 …
Number of citations: 3

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